2-Methylbenzenecarbothioamide

Description

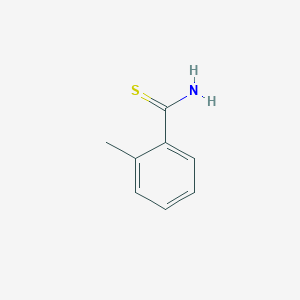

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFUMLHLEJNWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355709 | |

| Record name | 2-Methylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53515-19-8 | |

| Record name | 2-Methylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzenecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylbenzenecarbothioamide

Introduction: The Thioamide Moiety as a Versatile Tool in Chemical Science

Within the landscape of medicinal chemistry and organic synthesis, the thioamide functional group stands out as a critical structural motif. As a bioisosteric replacement for the ubiquitous amide bond, the substitution of a carbonyl oxygen with sulfur imparts unique physicochemical properties that can enhance the pharmacological profile of therapeutic agents.[1][2] Thioamides exhibit altered reactivity, improved stability against proteolysis, and distinct hydrogen bonding capabilities, making them valuable in drug design.[3][4] This guide provides a comprehensive technical overview of 2-Methylbenzenecarbothioamide (o-toluenethioamide), a representative aromatic thioamide, designed for researchers, chemists, and professionals in drug development. While specific data for this exact molecule is sparse, this document synthesizes information from closely related analogues and foundational chemical principles to serve as an authoritative resource.

PART 1: Chemical Identity and Physicochemical Properties

This compound is the thio-analogue of 2-methylbenzamide (o-toluamide). Its core structure consists of a benzene ring substituted with a methyl group and a carbothioamide group at the ortho positions.

Caption: Chemical structure of this compound.

| Property | Predicted Value | Rationale / Reference |

| Molecular Formula | C₈H₉NS | Based on the structure of 2-methylbenzamide (C₈H₉NO). |

| Molecular Weight | 151.23 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to yellow crystalline solid | Thioamides are often colored solids due to the n→π* transition of the C=S bond. |

| Melting Point | > 100 °C (estimated) | Expected to be lower than its amide analogue, 2-methylbenzamide (141-142 °C), due to weaker H-bonding. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The polar thioamide group confers solubility in polar solvents.[6] |

| Chemical Stability | Stable under normal conditions.[6] | Avoid strong oxidizing agents, strong acids, and bases.[6] |

PART 2: Synthesis and Characterization

Synthetic Protocol: Thionation of 2-Methylbenzamide

The most direct and reliable method for synthesizing this compound is the thionation of its corresponding amide, 2-methylbenzamide. Lawesson's reagent is the preferred thionating agent for this transformation due to its efficacy under relatively mild conditions.[7][8]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylbenzamide (1.0 eq) and Lawesson's reagent (0.55-0.60 eq).[7] The use of a slight excess of the amide is often recommended to ensure complete consumption of the more valuable thionating agent.

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.25 M. Anhydrous conditions are crucial to prevent hydrolysis of Lawesson's reagent.

-

Thionation Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amide spot is completely consumed.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to isolate the pure thioamide.[7]

-

Final Product: The purified fractions are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization (e.g., from ethanol/water) to yield this compound as a crystalline solid.

Spectroscopic Profile and Structural Elucidation

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm.[9] NH₂ Protons (2H): A broad singlet around δ 9.0-10.0 ppm (in DMSO-d₆), which is exchangeable with D₂O.[10] Methyl Protons (3H): A singlet around δ 2.4-2.5 ppm.[11] |

| ¹³C NMR (Carbon NMR) | Thiocarbonyl Carbon (C=S): A characteristic downfield signal in the range of δ 195-205 ppm.[10] Aromatic Carbons (6C): Signals between δ 125-140 ppm. Methyl Carbon (CH₃): A signal around δ 20-22 ppm. |

| IR Spectroscopy | N-H Stretch: A pair of bands for the primary amine around 3300-3100 cm⁻¹.[12] C=S Stretch (Thioamide I band): A strong absorption in the region of 1200-1000 cm⁻¹.[13] C-N Stretch (Thioamide II band): A band around 1500-1400 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.[14] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of the compound.[15] Key Fragments: Expect fragmentation patterns corresponding to the loss of •NH₂ (m/z = 135) and the formation of the o-tolyl cation (m/z = 91).[16][17] |

PART 3: Reactivity, Synthetic Utility, and Applications in Drug Development

The thioamide functional group is a versatile intermediate in organic synthesis, primarily due to the reactivity of the thiocarbonyl group.[18][19]

-

Nucleophilic Attack at Carbon: The thiocarbonyl carbon is susceptible to attack by nucleophiles.

-

Electrophilic Attack at Sulfur: The sulfur atom is nucleophilic and readily reacts with electrophiles, such as alkyl halides, which is a key step in the synthesis of various heterocyclic systems like thiazoles.[20]

-

Precursor to Heterocycles: Thioamides are foundational building blocks for a wide array of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in many approved drugs.

In the context of drug development, the incorporation of a thioamide in place of an amide can offer several strategic advantages:

-

Bioisosterism and Improved Pharmacokinetics: Thioamides serve as effective bioisosteres for amides, potentially improving cell permeability and metabolic stability.[1][21]

-

Prodrug Strategies: The biotransformation of thioamides is a known mechanism for the activation of certain prodrugs, notably in antitubercular agents like ethionamide.[22]

-

Hydrogen Sulfide (H₂S) Donors: Some thioamides can act as slow-releasing donors of H₂S, a gasotransmitter with anti-inflammatory and cytoprotective properties.[21]

PART 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[24] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[23]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[6]

-

Inhalation: Move the person to fresh air.[23]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Conclusion

This compound, while not a commonly cataloged chemical, represents an important class of compounds with significant potential in synthetic and medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its properties can be reliably predicted based on the well-understood chemistry of thioamides. For researchers and drug development professionals, understanding the synthesis, characterization, and reactivity of such molecules is fundamental to harnessing the unique advantages offered by the thioamide functional group in the creation of novel chemical entities.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation – The Hutton Group [hutton.chemistry.unimelb.edu.au]

- 21. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. fishersci.com [fishersci.com]

- 24. abmole.com [abmole.com]

An In-depth Technical Guide to the Synthesis of 2-Methylbenzenecarbothioamide from 2-Methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methylbenzenecarbothioamide, a valuable thioamide intermediate, from 2-methylbenzonitrile. Thioamides are a critical class of compounds in medicinal chemistry and drug development, serving as versatile synthons for various heterocyclic systems and as bioisosteres of amides with unique pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two robust synthetic methodologies: the direct thionation using a hydrogen sulfide surrogate and a phosphine-based sulfur transfer reagent. The guide delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses purification techniques and comprehensive characterization of the final product. Furthermore, essential safety considerations for the handling of the reagents are outlined.

Introduction: The Significance of Thioamides

Thioamides are organosulfur compounds that feature a thiocarbonyl group bonded to a nitrogen atom. They are of significant interest in organic and medicinal chemistry due to their diverse biological activities and their utility as key intermediates in the synthesis of sulfur-containing heterocycles like thiazoles. The replacement of the carbonyl oxygen in an amide with a sulfur atom alters the molecule's electronic and steric properties, often leading to enhanced biological activity or improved pharmacokinetic profiles. This compound, the focus of this guide, serves as a fundamental building block for more complex molecular architectures. The conversion of nitriles to thioamides is a direct and atom-economical approach to this important functional group.

Synthetic Strategies for the Conversion of 2-Methylbenzonitrile

The transformation of the cyano group of 2-methylbenzonitrile into a carbothioamide functional group can be achieved through several methods. This guide will focus on two of the most reliable and commonly employed strategies in a laboratory setting:

-

Method A: Synthesis via Nucleophilic Addition of a Hydrosulfide Salt.

-

Method B: Thionation using Lawesson's Reagent.

These methods were chosen for their differing reaction conditions and mechanisms, providing researchers with flexibility based on available reagents, equipment, and substrate compatibility.

Method A: Synthesis using Sodium Hydrogen Sulfide

This method represents a classic and cost-effective approach for the synthesis of primary thioamides from nitriles. It involves the in-situ generation of hydrogen sulfide or the direct use of a hydrosulfide salt, which acts as the sulfur nucleophile.[1]

The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. The presence of a base, such as diethylamine hydrochloride, facilitates the reaction. The resulting thioimidate intermediate then tautomerizes to the more stable thioamide.[2]

Reaction Workflow: Nitrile to Thioamide via Hydrosulfide

Caption: Workflow for the synthesis of this compound using sodium hydrogen sulfide.

Materials:

-

2-Methylbenzonitrile

-

Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

-

Diethylamine hydrochloride

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylbenzonitrile (75 mmol, 1.0 eq.).

-

Add 1,4-dioxane (40 mL) and water (40 mL) to the flask.

-

Add sodium hydrogen sulfide hydrate (225 mmol, 3.0 eq.) and diethylamine hydrochloride (225 mmol, 3.0 eq.). Caution: Sodium hydrogen sulfide is toxic. Handle in a well-ventilated fume hood.

-

Heat the reaction mixture to 55 °C with stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Method B: Thionation using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used thionating agent for the conversion of carbonyl compounds, including amides, to their corresponding thio-analogues.[3] While less common for the direct conversion of nitriles, its application can be facilitated by the use of a Lewis acid.[4] A more common approach is the two-step synthesis involving the hydrolysis of the nitrile to the corresponding amide, followed by thionation with Lawesson's reagent. For the purpose of this guide, we will detail the thionation of the corresponding amide, 2-methylbenzamide.

Lawesson's reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide. This species undergoes a cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[5] This intermediate then undergoes cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide and a phosphorus-containing byproduct.[6]

Reaction Mechanism: Amide to Thioamide with Lawesson's Reagent

Caption: Mechanism of thionation of 2-methylbenzamide using Lawesson's reagent.

Step 1: Hydrolysis of 2-Methylbenzonitrile to 2-Methylbenzamide (if starting from the nitrile)

A standard acidic or basic hydrolysis protocol can be employed to convert 2-methylbenzonitrile to 2-methylbenzamide.[7]

Step 2: Thionation of 2-Methylbenzamide

Materials:

-

2-Methylbenzamide

-

Lawesson's Reagent

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-methylbenzamide (1.0 mmol, 1.0 eq.) in anhydrous toluene (4 mL).

-

Add Lawesson's Reagent (0.6 mmol, 0.6 eq.). Caution: Lawesson's reagent is harmful and should be handled in a fume hood.[8]

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene).

-

Monitor the reaction by TLC until the starting amide is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude residue will contain the desired thioamide and phosphorus byproducts. Purify by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

Data Summary and Characterization

| Parameter | Method A (NaSH) | Method B (Lawesson's Reagent) |

| Starting Material | 2-Methylbenzonitrile | 2-Methylbenzamide |

| Key Reagents | NaSH, Et₂NH·HCl | Lawesson's Reagent |

| Typical Solvent | Dioxane/Water | Toluene |

| Reaction Temp. | ~55 °C | ~110 °C (reflux) |

| Typical Yield | Moderate to Excellent | High to Excellent |

| Work-up | Aqueous extraction | Chromatography |

Characterization of this compound:

-

Appearance: Typically a yellow solid.

-

¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons around δ 2.5 ppm, aromatic protons in the range of δ 7.2-7.8 ppm, and two broad singlets for the -NH₂ protons which may be solvent and concentration dependent.

-

¹³C NMR (CDCl₃): Characteristic peaks would include the methyl carbon around δ 20 ppm, aromatic carbons between δ 125-140 ppm, and the thiocarbonyl carbon (C=S) significantly downfield, typically above δ 200 ppm.

-

IR (KBr): Key absorptions would include N-H stretching bands around 3100-3400 cm⁻¹, C=S stretching around 1200-1300 cm⁻¹, and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₉NS, MW: 151.23 g/mol ).

Purification and Quality Control

The purity of the synthesized this compound is crucial for its subsequent use. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

-

Recrystallization: This is an effective method for purifying solid products on a larger scale.[3] A suitable solvent system should be chosen where the thioamide has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or acetonitrile are often good starting points for thioamides.[8]

-

Column Chromatography: For smaller scale reactions or for the removal of closely related impurities, silica gel column chromatography is the method of choice. A gradient of hexane and ethyl acetate is typically effective for eluting thioamides.

The purity of the final product should be assessed using techniques such as TLC, melting point determination, and NMR spectroscopy.

Safety and Handling

-

Hydrogen Sulfide and its Surrogates: Hydrogen sulfide is a highly toxic, flammable gas with the characteristic odor of rotten eggs.[9][10] Sodium hydrogen sulfide is also toxic and corrosive. All manipulations involving these reagents should be performed in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.

-

Lawesson's Reagent: Lawesson's reagent is harmful if swallowed or in contact with skin and can cause serious eye irritation.[8] It should be handled in a fume hood, and appropriate PPE should be worn. Contact with water or moisture should be avoided as it can release flammable and toxic gases.

-

Solvents: The organic solvents used in these procedures are flammable and may be harmful. They should be handled with care in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound from 2-methylbenzonitrile can be effectively achieved through multiple synthetic routes. The use of sodium hydrogen sulfide offers a direct and economical conversion, while the Lawesson's reagent-mediated thionation of the corresponding amide provides a reliable alternative, particularly when avoiding gaseous reagents is desirable. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this important thioamide intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

2-Methylbenzenecarbothioamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methylbenzenecarbothioamide in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This compound, a member of the thioamide class of compounds, presents a unique structural motif with distinct physicochemical properties compared to its amide analogue.[1][2] This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. We will explore the underlying chemical principles that govern its solubility, provide a detailed experimental protocol for its quantitative determination, and discuss the critical factors that researchers must consider during method development.

Introduction: The Significance of this compound

This compound is a thioamide derivative of o-toluamide. The substitution of the carbonyl oxygen with a sulfur atom dramatically alters the molecule's electronic and steric properties.[2] Thioamides are recognized for their unique biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds.[3] Understanding the solubility of this compound is paramount for:

-

Process Chemistry: Optimizing reaction conditions, controlling crystallization, and ensuring efficient purification.

-

Formulation Science: Developing stable and effective drug delivery systems.

-

Pharmacokinetics: Predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

This document serves as a foundational resource for scientists and researchers, offering both theoretical predictions and a robust framework for empirical solubility determination.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a solute is fundamentally dictated by its intermolecular interactions with the solvent.[4] The structure of this compound features two distinct regions influencing its solubility:

-

Aromatic Ring System: The methyl-substituted benzene ring is non-polar and will primarily interact through van der Waals forces. This region favors solubility in non-polar or weakly polar solvents.

-

Thioamide Functional Group (-CSNH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a weak hydrogen bond acceptor (via the sulfur lone pairs).[2] Thioamide N-H groups are notably more acidic than their amide counterparts, making them better hydrogen bond donors.[2]

A summary of the key physicochemical properties for the parent amide, 2-Methylbenzamide, is presented in Table 1, as specific experimental data for the thioamide is not extensively published. These values provide a baseline for understanding the molecule's general characteristics.

Table 1: Physicochemical Properties of the Analogous Amide, 2-Methylbenzamide

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [5] |

| Molar Mass | 135.16 g/mol | [5] |

| Melting Point | 141-142 °C | [5] |

| CAS Number | 527-85-5 | [5] |

The introduction of sulfur in place of oxygen increases the molar mass and significantly alters the polarity and hydrogen bonding capacity, which will be reflected in the solubility profile.

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility. It states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4] Based on the dual polar/non-polar nature of this compound, we can predict its qualitative solubility across a spectrum of common organic solvents.

Table 2: Expected Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Very High | These solvents have large dipole moments and can accept hydrogen bonds, but do not donate them. They effectively solvate the polar thioamide group. DMSO is an excellent choice for dissolving thioamides.[6] DMF has also been noted to improve the solubility of certain thioamides. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the thioamide's N-H protons and sulfur atom. The solubility will likely decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can interact with the polar thioamide group to some extent, while also effectively solvating the non-polar aromatic ring. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents can act as hydrogen bond acceptors but are less effective at solvating the N-H donors compared to protic or aprotic polar solvents. |

| Aromatic | Toluene, Benzene | Low to Moderate | These non-polar solvents will primarily interact with the methylbenzene portion of the molecule. The polar thioamide group will limit solubility. |

| Alkanes | Hexane, Heptane | Very Low / Insoluble | These are highly non-polar solvents and are incapable of effectively solvating the polar thioamide functional group, leading to poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

Since specific quantitative data is often unavailable, an empirical determination is necessary. The following protocol describes a robust method for measuring the equilibrium solubility of this compound using the static equilibrium method, with quantification by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purified solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (thioamides typically have a UV absorbance maximum around 265 nm[2])

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Carefully add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the solution is truly saturated. Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours in the thermostat to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Trustworthiness Note: This filtration step is critical to remove all particulate matter, ensuring that the analysis measures only the dissolved solute.

-

Precisely dilute the filtered saturated solution with a suitable mobile phase or solvent to bring its concentration into the linear range of the HPLC calibration curve. A large, accurate dilution factor (e.g., 100-fold) is necessary.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Develop a suitable HPLC method (isocratic or gradient) to achieve good peak shape and separation.

-

Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted samples from the solubility experiment.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Multiply the concentration determined by HPLC by the dilution factor to obtain the solubility of this compound in the original solvent.

-

Express the final solubility in appropriate units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram outlines the key stages of the solubility determination protocol.

Caption: Workflow for experimental solubility determination.

Conclusion

While a definitive, published dataset on the solubility of this compound is scarce, a strong predictive understanding can be achieved through the analysis of its molecular structure. The presence of both a non-polar aromatic ring and a polar, hydrogen-bonding thioamide group suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic and chlorinated solvents, and poor solubility in non-polar aliphatic hydrocarbons. For drug development and process chemistry applications, this theoretical profile must be confirmed through rigorous experimental determination. The detailed protocol provided herein offers a self-validating system for generating accurate and reliable quantitative solubility data, empowering researchers to make informed decisions in their scientific endeavors.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylbenzenecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-甲基苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methylbenzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thioamides and their Spectroscopic Significance

Thioamides are a class of organic compounds that feature a thiocarbonyl group bonded to a nitrogen atom. They are the sulfur analogs of amides and have garnered significant attention in drug discovery as bioisosteres of the amide bond, often imparting unique pharmacological properties.[1][2] The replacement of the carbonyl oxygen with a sulfur atom leads to distinct physicochemical characteristics, including altered electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] These differences are reflected in their spectroscopic signatures, making techniques like NMR, IR, and MS indispensable for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-methylbenzenecarbothioamide, both ¹H and ¹³C NMR will provide crucial information about the aromatic and thioamide moieties.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the thioamide group. The chemical shifts are influenced by the electron-withdrawing nature of the thiocarbonyl group and the electronic effects of the methyl substituent on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (4 protons) | 7.2 - 7.8 | Multiplet | 4H |

| -CH₃ (1 proton) | 2.4 - 2.6 | Singlet | 3H |

| -NH₂ (2 protons) | 8.5 - 9.5 | Broad Singlet | 2H |

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

The aromatic protons are expected to appear as a multiplet in the region of δ 7.2-7.8 ppm. The methyl group protons, being attached to the aromatic ring, would likely appear as a singlet around δ 2.4-2.6 ppm. The thioamide NH₂ protons are expected to be deshielded and appear as a broad singlet at a downfield region of δ 8.5-9.5 ppm, with the exact position being dependent on concentration and temperature.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The thiocarbonyl carbon is a key diagnostic signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S | 195 - 210 |

| Ar-C (quaternary, C-C=S) | 135 - 140 |

| Ar-C (quaternary, C-CH₃) | 138 - 142 |

| Ar-CH (4 carbons) | 125 - 135 |

| -CH₃ | 20 - 25 |

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

A characteristic feature of thioamides in ¹³C NMR is the downfield chemical shift of the thiocarbonyl carbon (C=S), which is expected to resonate in the range of δ 195-210 ppm.[4] The aromatic carbons will appear in the typical region of δ 125-142 ppm, with the quaternary carbons appearing at the lower field end of this range. The methyl carbon is expected to have a chemical shift in the range of δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=S, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (thioamide) | 3300 - 3100 | Medium-Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C=S stretch (thioamide) | 1200 - 1000 | Medium-Strong |

Disclaimer: These are predicted values and may vary depending on the sampling method.

The N-H stretching vibrations of the primary thioamide are expected to appear as a broad band in the 3300-3100 cm⁻¹ region.[5] Aromatic C-H stretches will be observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be in the 3000-2850 cm⁻¹ range.[6] A key absorption for the thioamide group is the C=S stretch, which is typically found in the 1200-1000 cm⁻¹ region.[4] The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

Predicted Molecular Ion and Fragmentation Pattern

For this compound (C₈H₉NS), the expected molecular weight is approximately 151.23 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151.

The fragmentation of this compound is likely to proceed through several key pathways, initiated by the ionization of the molecule. A plausible fragmentation pattern is outlined below:

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

One likely fragmentation pathway involves the loss of a neutral ammonia molecule (NH₃) to give a fragment at m/z 122. Another major fragmentation would be the cleavage of the C-C bond between the aromatic ring and the thiocarbonyl group, leading to the formation of a tropylium ion at m/z 91, a common fragment for toluene derivatives. Further fragmentation of the tropylium ion can lead to a phenyl cation at m/z 77. The other part of the molecule could be detected as a thioformamide radical cation at m/z 59.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general protocols can be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or solutions). For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers can confidently identify and characterize this compound. The provided protocols offer a starting point for the experimental acquisition of this data. While the information presented is based on established spectroscopic principles and data from analogous structures, experimental verification is crucial for definitive structural confirmation.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methylbenzenecarbothioamide

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 2-Methylbenzenecarbothioamide, a molecule belonging to the carbothioamide class of compounds. While direct research on this specific molecule is nascent, this document synthesizes findings from structurally related compounds to extrapolate and propose high-probability biological targets and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules. The primary putative targets identified include enzymes involved in inflammation and cancer, such as carbonic anhydrases and lipoxygenases, as well as pathways implicated in cell proliferation and survival. Furthermore, its potential as an antimicrobial agent is explored. Detailed experimental protocols and workflows for target validation and mechanism of action studies are provided to facilitate further investigation into this promising compound.

Introduction: The Therapeutic Potential of the Carbothioamide Scaffold

The carbothioamide functional group is a critical pharmacophore in a variety of biologically active compounds. Its unique electronic and steric properties allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities. Derivatives of carbothioamide have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound, as a specific analog, presents an intriguing candidate for drug discovery efforts. This guide will delve into the scientifically plausible therapeutic targets for this molecule, drawing upon the established activities of its chemical relatives to pave a logical path for future research and development.

Potential Therapeutic Target Classes

Based on the existing literature for analogous compounds, the therapeutic potential of this compound can be categorized into three primary areas: anti-inflammatory, anticancer, and antimicrobial activities. Each of these is associated with specific molecular targets and pathways that are likely to be modulated by this compound.

Anti-inflammatory Activity: Dual Inhibition of Carbonic Anhydrase and 5-Lipoxygenase

A significant body of evidence suggests that carbothioamide derivatives can act as inhibitors of both carbonic anhydrase (CA) and 5-lipoxygenase (5-LOX), two key enzymes involved in distinct but relevant physiological processes.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.[2][3] Certain thiosemicarbazones, which share a similar structural motif with this compound, have been identified as potent inhibitors of microbial carbonic anhydrases.[4]

-

Mechanism of Action: Inhibition of CA by small molecules typically involves coordination to the zinc ion in the active site, disrupting its catalytic activity. The sulfur atom in the carbothioamide group of this compound could potentially interact with the zinc cofactor, leading to enzyme inhibition.

5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in conditions like asthma and arthritis.[5][6] The inhibition of 5-LOX is a validated strategy for the development of anti-inflammatory drugs.[7][8]

-

Mechanism of Action: The precise mechanism of 5-LOX inhibition by carbothioamide derivatives is not fully elucidated but may involve interaction with the non-heme iron active site of the enzyme or interference with the binding of its substrate, arachidonic acid.

Logical Relationship: Proposed Dual-Inhibition Mechanism for Anti-inflammatory Effects

Caption: Proposed dual inhibitory action of this compound.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

The anticancer potential of carbothioamide and benzimidazole derivatives is a recurring theme in medicinal chemistry research.[9][10][11][12] The proposed mechanisms are often multifactorial, involving the induction of apoptosis and interference with critical cellular machinery.

Several benzimidazole-containing compounds, which are structurally related to the core of this compound, are known to interfere with microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Potential Target: Tubulin. This compound may bind to the colchicine-binding site or other allosteric sites on tubulin, preventing its polymerization into microtubules.

Inhibition of key signaling pathways that promote cancer cell survival is another plausible mechanism. For instance, the PI3K/AKT pathway is frequently hyperactivated in cancer and represents a prime therapeutic target.

-

Potential Target: Components of the PI3K/AKT/mTOR pathway. While direct inhibition is one possibility, indirect modulation through upstream or downstream effectors is also conceivable.

Ultimately, the anticancer efficacy of many compounds lies in their ability to induce programmed cell death. This can be achieved through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.

Signaling Pathway: Postulated Anticancer Mechanism of Action

Caption: Potential anticancer signaling pathways targeted by this compound.

Antimicrobial Activity: Disruption of Bacterial Cell Integrity

Thioamide-containing compounds have shown promise as antimicrobial agents, particularly against Gram-positive bacteria.[13][14]

The primary proposed mechanism for the antimicrobial action of related compounds is the disruption of the bacterial cell membrane.[13] The lipophilic nature of the benzene ring in this compound would facilitate its partitioning into the lipid bilayer, where the carbothioamide group could interfere with membrane proteins or lipid organization, leading to increased permeability and cell death.

As mentioned earlier, the inhibition of bacterial carbonic anhydrases presents a viable antimicrobial strategy.[4] These enzymes are crucial for the survival and virulence of many pathogenic bacteria.

Experimental Workflows for Target Identification and Validation

To rigorously investigate the therapeutic potential of this compound, a systematic approach to target identification and validation is essential.

Target Identification Workflow

A multi-pronged approach combining computational and experimental methods is recommended for unbiased target identification.

Workflow Diagram: Target Identification Strategy

Caption: A comprehensive workflow for identifying the molecular targets of this compound.

Step-by-Step Protocol: In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)

This protocol outlines a standard method to assess the inhibitory activity of this compound against a purified enzyme.

-

Reagents and Materials:

-

Human Carbonic Anhydrase II (CA-II), purified

-

4-Nitrophenyl acetate (NPA), substrate

-

Tris-HCl buffer (pH 7.4)

-

This compound (test compound) dissolved in DMSO

-

Acetazolamide (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

-

Add 10 µL of various concentrations of the test compound or control to the wells.

-

Add 10 µL of a solution of CA-II to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of NPA solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation: Comparative Analysis of Inhibitory Activity

Quantitative data from such assays should be presented in a clear and concise tabular format.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Carbonic Anhydrase II | To be determined |

| Acetazolamide (Control) | Carbonic Anhydrase II | Known value |

| This compound | 5-Lipoxygenase | To be determined |

| Zileuton (Control) | 5-Lipoxygenase | Known value |

Conclusion and Future Directions

This compound emerges as a compound of significant interest for therapeutic development based on the well-documented activities of its structural analogs. The most promising avenues for investigation lie in its potential as a dual anti-inflammatory agent, a multi-mechanistic anticancer compound, and a novel antimicrobial. The experimental workflows and protocols provided in this guide offer a robust framework for elucidating its precise mechanisms of action and validating its therapeutic targets. Future research should focus on a systematic evaluation of its efficacy in preclinical disease models, comprehensive pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its therapeutic potential.

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical antitumor activity and pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Mebendazole Increases Anticancer Activity of Radiotherapy in Radiotherapy-Resistant Triple-Negative Breast Cancer Cells by Enhancing Natural Killer Cell-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico modeling of 2-Methylbenzenecarbothioamide binding

An In-Depth Technical Guide to the In Silico Modeling of 2-Methylbenzenecarbothioamide Binding

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the in silico investigation of this compound, a small molecule with uncharacterized biological targets. The document is structured to guide researchers, computational chemists, and drug development professionals through a complete computational workflow, beginning with target identification and culminating in advanced molecular dynamics and binding free energy calculations. Emphasizing the causality behind experimental choices, each protocol is designed as a self-validating system, grounded in established scientific principles. The objective is to generate robust, testable hypotheses regarding the molecule's binding mechanism, thereby accelerating its potential path in a drug discovery pipeline. All methodologies and scientific claims are substantiated by authoritative, citable sources from peer-reviewed literature.

Introduction: A Rationale for Computation-First Discovery

The journey of a novel chemical entity from discovery to therapeutic application is fraught with challenges, primary among them being the identification of its biological target and the characterization of its binding mechanism. This compound represents such an entity where experimental data is sparse. In this context, in silico modeling is not merely a supplementary tool but a foundational strategy.[1] It allows for the rapid, cost-effective exploration of the vast biological landscape, enabling the generation of high-quality, data-driven hypotheses that can be subsequently validated experimentally.[2]

This guide outlines a multi-phase computational workflow designed to predict and analyze the binding of this compound to a putative protein target. The workflow is logically sequenced to increase the resolution of our understanding at each stage, from broad screening to atomistically detailed dynamic analysis.

Figure 1: A comprehensive, four-phase workflow for in silico ligand binding analysis.

Phase 1: Target Scaffolding & System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial inputs. This phase focuses on identifying a probable biological target and meticulously preparing the atomic coordinates of both the protein and the ligand for simulation.

Target Identification via the Similarity Principle

The "similar property principle" posits that structurally similar molecules are likely to exhibit similar biological activities.[3] We leverage this principle to identify potential targets for this compound.

Protocol 2.1.1: Target Fishing

-

Obtain Ligand Structure: Secure the 2D structure of this compound. For compounds not in major databases, this may require using chemical drawing software like MarvinSketch or ChemDraw.

-

Structural Similarity Search: Utilize databases like ChEMBL or PubChem to perform a similarity search. The Tanimoto coefficient is the industry standard for quantifying structural similarity using molecular fingerprints.[3]

-

Target Annotation: Retrieve the annotated biological targets for the structurally similar compounds identified in the previous step.

-

Target Prioritization: Filter and rank the potential targets. Prioritization should be based on the availability of high-resolution crystal structures in the Protein Data Bank (PDB) and the biological relevance of the target to a disease area of interest.

For this guide, we will assume this process identified a well-studied kinase as a top putative target.

Receptor Structure Preparation

Raw PDB structures are not suitable for direct use in high-precision modeling. They are akin to a rough draft that requires careful editing to correct errors and add missing information.[4]

Protocol 2.2.1: Protein Preparation

-

Structure Acquisition: Download a high-resolution (<2.5 Å) crystal structure of the target protein from the RCSB PDB database.

-

Initial Cleaning: Using molecular visualization software such as UCSF ChimeraX or Discovery Studio, remove all non-essential components, including crystallographic water molecules, co-solvents, and co-crystallized ligands.[5] This establishes a clean system for docking our ligand of interest.

-

Structural Refinement: Check for and model any missing side chains or loops, especially if they are near the putative binding site. The "Dock Prep" tool in Chimera or similar automated workflows can be used for this purpose.[6][7]

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, assigning protonation states appropriate for a physiological pH (typically 7.4). Assign partial atomic charges using a well-validated force field, such as AMBER ff14SB. This step is critical as it defines the electrostatic potential of the protein.

-

Energy Minimization: Perform a brief, constrained energy minimization of the prepared structure to relax any steric clashes that may have been introduced during preparation.

Ligand Parameterization

For a molecular dynamics simulation to be physically meaningful, the simulation engine must know how the ligand's atoms interact with each other and the rest of the system. This is defined by the force field parameters. While parameters for standard biomolecules like proteins are well-established, they must be generated for novel ligands.[8][9]

Protocol 2.3.1: Ligand Force Field Parameterization

-

3D Conformation Generation: Generate a low-energy 3D conformation of this compound.

-

Charge Calculation: Calculate partial atomic charges. A reliable and commonly used method is the AM1-BCC charge model, implemented in the antechamber module of AmberTools.[10]

-

Parameter Assignment: Use the General Amber Force Field (GAFF) to assign the remaining bonded (bonds, angles, dihedrals) and non-bonded (van der Waals) parameters.[11] GAFF is specifically designed for drug-like organic molecules.

-

Topology Generation: The output of this process will be a molecular topology file (e.g., .itp and .prmtop formats) that describes the ligand's properties for the simulation engine.[12]

Phase 2: Static Binding Pose Prediction with Molecular Docking

Molecular docking serves as a computational microscope, predicting the most likely binding orientation (or "pose") of a ligand within a protein's active site.[13] It is a computationally inexpensive way to generate initial structural hypotheses for the protein-ligand complex.

Figure 2: A standard workflow for performing molecular docking using AutoDock Vina.

Protocol 3.1: Docking with AutoDock Vina

-

File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock.[14]

-

Grid Box Definition: Define a 3D search space (the "grid box") that encompasses the entire binding site of the protein. If the site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[14]

-

Run Docking Simulation: Execute AutoDock Vina.[13] Vina uses an efficient optimization algorithm to explore the conformational and rotational freedom of the ligand within the grid box, generating a series of potential binding poses.

-

Results Analysis: Vina ranks the generated poses based on a scoring function that estimates the binding affinity (in kcal/mol).[15] The results should be analyzed by:

-

Scoring: Examining the predicted binding affinities. Lower, more negative values indicate stronger predicted binding.

-

Clustering: Grouping similar poses based on Root-Mean-Square Deviation (RMSD). The most populated cluster with the best score often represents the most probable binding mode.

-

Visual Inspection: Critically examining the top-ranked poses to ensure they make chemical sense (e.g., formation of hydrogen bonds, favorable hydrophobic contacts).

-

Table 1: Illustrative Docking Results for this compound

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Predicted Interactions |

| 1 | -9.2 | 0.00 | H-bond with SER24, Pi-sulfur with MET88 |

| 2 | -8.8 | 1.35 | H-bond with SER24, Hydrophobic contact with LEU120 |

| 3 | -8.5 | 2.10 | Hydrophobic contacts with VAL30, ALA45 |

Note: This data is hypothetical and for illustrative purposes only.

Phase 3: Dynamic System Simulation

While docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations provide an "atomic-level movie" of the protein-ligand complex, allowing us to assess the stability of the docked pose and observe how the complex behaves over time in a simulated physiological environment.[16][17][18]

Protocol 4.1: MD Simulation with GROMACS

-

System Building:

-

Take the highest-ranked, most chemically plausible docked pose as the starting structure.

-

Place the complex in a periodic box of a suitable size.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.[18]

-

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, particularly at the solvent-solute interface.

-

System Equilibration: This is a crucial, two-stage process to bring the system to the desired temperature and pressure.

-

NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to arrange itself around the complex.

-

NPT Equilibration: Continue the simulation at constant temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density.

-

-

Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a duration sufficient to observe the phenomena of interest (typically 100-500 ns for binding stability assessment).[19]

Phase 4: Post-Simulation Analysis & Binding Affinity Estimation

The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at every time step—a massive dataset that requires careful analysis to extract meaningful insights.[20][21]

Trajectory Analysis

Protocol 5.1.1: Stability and Fluctuation Analysis

-

Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over the course of the simulation. A plateau in the RMSD plot indicates that the simulation has reached equilibrium and the ligand has found a stable binding mode.[20]

-

Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can reveal which residues are stabilized or destabilized upon ligand binding.[20]

Binding Free Energy Estimation

End-point methods like MM/PBSA and MM/GBSA provide a computationally efficient way to estimate the binding free energy from the MD trajectory, offering a more accurate assessment than docking scores alone.[22][23][24]

Protocol 5.2.1: MM/PBSA Calculation

-

Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the stable, equilibrated portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energies of the complex, the isolated protein, and the isolated ligand using the MM/PBSA method. This method combines molecular mechanics (MM) energies with a continuum solvent model (Poisson-Boltzmann or Generalized Born) and a surface area term.[24]

-

Binding Free Energy (ΔG_bind): The final binding free energy is calculated by averaging the difference: ΔG_bind = < G_complex - (G_protein + G_ligand) >

Table 2: Illustrative MM/PBSA Binding Free Energy Decomposition

| Energy Component | Average Contribution (kcal/mol) | Role in Binding |

| Van der Waals Energy | -55.8 | Highly Favorable |

| Electrostatic Energy | -31.2 | Favorable |

| Polar Solvation Energy | +48.5 | Unfavorable |

| Non-polar Solvation Energy | -6.1 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -44.6 | Strongly Favorable |

Note: This data is hypothetical and represents a typical output from an MM/PBSA calculation.

A per-residue energy decomposition can also be performed to pinpoint the specific amino acids that contribute most significantly to the binding affinity, providing precise targets for experimental validation like site-directed mutagenesis.[23]

Conclusion and Outlook

This guide has detailed a rigorous, multi-stage in silico workflow for characterizing the binding of a novel small molecule, this compound. By systematically progressing from target identification and molecular docking to all-atom molecular dynamics and binding free energy calculations, this approach allows for the development of a high-resolution, dynamic model of the molecular recognition event. The final output is not merely a number, but a detailed mechanistic hypothesis that identifies the likely binding pose, quantifies the interaction strength, and highlights the key residue interactions driving the binding. These computational predictions provide a solid foundation and a clear roadmap for focused, efficient experimental validation, ultimately accelerating the entire drug discovery process.[25]

References

- 1. benchchem.com [benchchem.com]

- 2. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. knime.com [knime.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 7. youtube.com [youtube.com]

- 8. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]

- 9. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. youtube.com [youtube.com]

- 16. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 17. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 18. compchems.com [compchems.com]

- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 20. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 21. vis.uib.no [vis.uib.no]

- 22. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 23. peng-lab.org [peng-lab.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]

2-Methylbenzenecarbothioamide: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, characterization, and potential biological applications of 2-Methylbenzenecarbothioamide. Drawing from established synthetic methodologies for analogous thioamides and spectroscopic principles, this document offers detailed experimental protocols, predicted analytical data, and an exploration of its prospective role in medicinal chemistry. The unique structural attributes of this ortho-substituted benzenecarbothioamide present intriguing possibilities for its evaluation as an antimicrobial and cytotoxic agent, making it a molecule of significant interest for researchers and drug development professionals.

Introduction: The Emerging Potential of Substituted Thioamides

Thioamides are a fascinating class of organic compounds that have garnered considerable attention in medicinal chemistry.[1] The replacement of the carbonyl oxygen in an amide with a sulfur atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased nucleophilicity, and modified steric profiles. These changes can lead to enhanced biological activity and improved metabolic stability compared to their amide counterparts.[1] Thioamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and cytotoxic effects.[2][3]

This compound, an ortho-substituted aromatic thioamide, presents a compelling scaffold for further investigation. The presence of the methyl group in the ortho position can influence the molecule's conformation and its interaction with biological targets. This guide aims to provide a thorough technical overview of this compound, from its synthesis and characterization to its potential therapeutic applications, thereby serving as a valuable resource for researchers in the field of drug discovery.

Synthesis of this compound

Several robust methods for the synthesis of thioamides can be adapted for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions. Two primary and effective routes are detailed below.

Method 1: Thionation of 2-Methylbenzonitrile

This is a direct and widely applicable method for the synthesis of primary thioamides from the corresponding nitriles.[4][5]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methylbenzonitrile (1 equivalent) in dimethylformamide (DMF), add sodium hydrogen sulfide hydrate (2 equivalents) and magnesium chloride hexahydrate (1.5 equivalents).[5]

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

Sodium hydrogen sulfide serves as the source of the sulfur nucleophile.

-

Magnesium chloride acts as a Lewis acid to activate the nitrile group towards nucleophilic attack.

-

DMF is a suitable polar aprotic solvent that facilitates the dissolution of the reagents.

Method 2: Three-Component Reaction of 2-Methylbenzaldehyde

This method offers a convergent approach, combining an aldehyde, an amine source (in this case, ammonia or a surrogate), and elemental sulfur in a one-pot synthesis.[6][7]

Experimental Protocol:

-

Reaction Setup: In a sealed vessel, combine 2-methylbenzaldehyde (1 equivalent), a source of ammonia (e.g., ammonium chloride), and elemental sulfur (1.5 equivalents) in a suitable solvent such as 1-methyl-2-pyrrolidone (NMP).[6]

-

Reaction Execution: Heat the mixture using microwave irradiation to 120-150°C for a specified time.[6] Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield the desired product.

Causality of Experimental Choices:

-

Microwave heating accelerates the reaction rate, often leading to shorter reaction times and improved yields.

-

Elemental sulfur is an inexpensive and readily available sulfur source.

-

NMP is a high-boiling polar aprotic solvent suitable for microwave-assisted synthesis.

Diagram of Synthetic Pathways:

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the predicted spectroscopic data based on the analysis of analogous compounds and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | br s | 1H | NH (amide proton) |

| ~ 7.5 - 7.2 | m | 4H | Aromatic protons |

| ~ 2.4 | s | 3H | CH₃ (methyl protons) |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 - 200 | C=S (thioamide carbon)[8] |

| ~ 140 - 125 | Aromatic carbons |

| ~ 20 | CH₃ (methyl carbon) |

Rationale for Predictions:

-

The thioamide carbon (C=S) is characteristically deshielded and appears significantly downfield in the ¹³C NMR spectrum, typically in the 200-210 ppm range.[8]

-

The aromatic protons and carbons will exhibit complex splitting patterns due to the ortho-substitution.

-

The methyl protons will appear as a singlet in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3100 | Medium | N-H stretching |

| ~ 3030 | Weak | Aromatic C-H stretching[9] |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C stretching[9] |

| ~ 1400 - 1200 | Strong | C-N stretching and N-H bending (Thioamide B and C bands)[10] |

| ~ 800 - 700 | Strong | C-S stretching (Thioamide G band)[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of this compound.

-